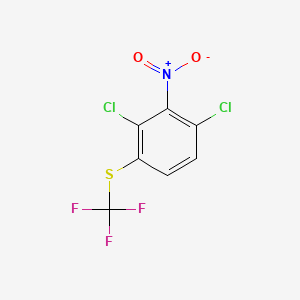

1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene

Description

1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene is a chlorinated nitrobenzene derivative with a trifluoromethylthio (-SCF₃) substituent. Its structure features chlorine atoms at positions 1 and 3, a nitro group (-NO₂) at position 2, and a sulfur-containing trifluoromethylthio group at position 4. Such compounds are often explored for pesticidal applications due to their structural similarity to herbicides like nitrofluorfen and oxyfluorfen .

Properties

Molecular Formula |

C7H2Cl2F3NO2S |

|---|---|

Molecular Weight |

292.06 g/mol |

IUPAC Name |

1,3-dichloro-2-nitro-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2Cl2F3NO2S/c8-3-1-2-4(16-7(10,11)12)5(9)6(3)13(14)15/h1-2H |

InChI Key |

PTYHVIHEIVHGCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1SC(F)(F)F)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene

General Synthetic Strategy

The synthesis of this compound typically involves multi-step aromatic substitution reactions, primarily chlorination and nitration, coupled with introduction of the trifluoromethylthio group. The overall approach can be summarized as:

- Chlorination of a suitably substituted benzene precursor to introduce chlorine atoms at the 1 and 3 positions.

- Trifluoromethylthiolation to install the -SCF3 group at the 4-position.

- Nitration to introduce the nitro group at the 2-position.

Industrial processes often employ continuous flow reactors to improve reaction control, safety, and scalability. Advanced purification methods such as extraction and chromatography are used to isolate the pure product with high yields and minimal impurities.

Detailed Synthetic Routes

Chlorination and Nitration Sequence

- Starting from a dichlorobenzene derivative, selective chlorination is performed to ensure chlorine atoms occupy the 1 and 3 positions on the benzene ring.

- Nitration is conducted using a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled temperature to introduce the nitro group at the 2-position, para to one chlorine and ortho to the other.

- Reaction conditions such as temperature, acid concentration, and reaction time are optimized to avoid over-nitration or decomposition.

Trifluoromethylthiolation

- The trifluoromethylthio group (-SCF3) is introduced via electrophilic trifluoromethylthiolation reagents.

- Recent research demonstrates the use of N-(trifluoromethylthio)saccharin activated by Lewis acids such as iron(III) chloride to catalyze the trifluoromethylthiolation of arenes efficiently at room temperature.

- For example, a catalytic system using iron(III) chloride (5 mol %) and diphenyl selenide (5 mol %) in dichloromethane or ethyl acetate solvent achieves high yields (up to 93%) of trifluoromethylthiolated aromatic compounds within 1–3 hours at ambient temperature.

Representative Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | Chlorine gas or chlorinating agents; controlled temperature | Variable | Selectivity critical to avoid polychlorination |

| Nitration | HNO3/H2SO4 mixture; 30–50 °C | Moderate | Temperature control prevents over-nitration and decomposition |

| Trifluoromethylthiolation | N-(trifluoromethylthio)saccharin, FeCl3 catalyst, diphenyl selenide, RT, 1–3 h | 79–93 | Mild conditions; high selectivity; scalable; avoids harsh reagents |

| Purification | Extraction with organic solvents (e.g., methylene chloride), flash chromatography | — | Essential for isolating pure product with minimal impurities |

Research Findings and Analysis

Catalytic Trifluoromethylthiolation Advances

A 2023 study demonstrated a rapid and efficient trifluoromethylthiolation of arenes using catalytic activation of N-(trifluoromethylthio)saccharin by iron(III) chloride and diphenyl selenide. This method affords high yields of trifluoromethylthiolated benzenes under mild conditions (room temperature, short reaction times), representing a significant improvement over traditional methods requiring harsher conditions or stoichiometric reagents.

This approach is directly applicable to the synthesis of this compound, enabling the introduction of the -SCF3 group after chlorination and nitration steps, with excellent chemo- and regioselectivity.

Industrial Considerations

Industrial synthesis emphasizes continuous flow reactors to enhance safety and efficiency, particularly given the hazardous nature of chlorination and nitration reagents. Continuous flow allows precise temperature and stoichiometry control, reducing side reactions and improving yields.

Purification by extraction with methylene chloride is preferred due to its efficiency in separating the product from reaction mixtures, as supported by analogous processes in related aromatic nitration reactions.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Chlorination | Cl2 or chlorinating agents | Controlled temp, inert atmosphere | Variable | Critical for regioselectivity |

| Nitration | HNO3 / H2SO4 | 30–50 °C, time-controlled | Moderate | Avoid over-nitration |

| Trifluoromethylthiolation | N-(trifluoromethylthio)saccharin, FeCl3, diphenyl selenide | Room temp, 1–3 h | 79–93 | Mild, catalytic, high yield |

| Purification | Methylene chloride extraction, chromatography | Ambient or slightly elevated temp | — | Efficient isolation of pure compound |

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine.

Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products

Substitution: Products with various functional groups replacing the chlorine atoms.

Reduction: Amino derivatives of the original compound.

Oxidation: Sulfone derivatives.

Scientific Research Applications

1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique functional groups.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, making the compound a subject of interest in pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene and related compounds:

Physicochemical Properties

- Stability: The electron-withdrawing nature of -NO₂ and -Cl groups stabilizes the aromatic ring against electrophilic attack but may increase susceptibility to nucleophilic substitution under basic conditions. This contrasts with 1,5-Dichloro-3-methoxy-2-nitrobenzene, where the electron-donating -OCH₃ group moderates ring deactivation .

- Boiling Point/Density : Compounds with bulkier substituents (e.g., -SCF₃) typically exhibit higher boiling points and densities. For example, 2-Chloro-5-(trifluoromethoxy)nitrobenzene has a boiling point of 247°C and density of 1.572 g/cm³ ; the target compound likely exceeds these values due to the larger -SCF₃ group.

Research Findings and Implications

Substituent Effects : The -SCF₃ group significantly increases lipophilicity compared to -OCF₃ or -OCH₃, which may enhance the target compound’s penetration into biological systems .

Electron-Deficient Aromatic Systems: The combined electron-withdrawing effects of -Cl, -NO₂, and -SCF₃ create a highly deactivated benzene ring, favoring nucleophilic substitution over electrophilic reactions .

Environmental Stability : Chlorinated nitrobenzene derivatives are generally resistant to biodegradation, raising concerns about environmental persistence. This trait is shared with nitrofluorfen and related herbicides .

Biological Activity

1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene (C7H2Cl2F3NO2S) is an aromatic compound notable for its unique structure, which includes two chlorine atoms, a trifluoromethylthio group, and a nitro group attached to a benzene ring. This composition influences its biological activity and potential applications in pharmacology and toxicology.

The molecular weight of this compound is 292.06 g/mol. The presence of electronegative substituents such as chlorine and trifluoromethylthio enhances its chemical reactivity, particularly in interactions with biological targets like enzymes and proteins. The trifluoromethylthio group increases lipophilicity, which can affect the compound's distribution within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity.

- Antimicrobial Properties : Nitro compounds are known for their antimicrobial effects. Similar compounds have shown efficacy against a range of microorganisms by generating toxic intermediates that bind to DNA, leading to cell death .

- Toxicological Effects : Studies have reported moderate acute toxicity with an oral LD50 of approximately 387 mg/kg in male rats and a dermal LD50 of 921 mg/kg. Chronic exposure has been linked to systemic health effects, including renal and hepatic toxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group can participate in redox reactions, leading to the formation of reactive species that can damage cellular components.

- Protein Interactions : The compound may bind covalently to proteins or nucleic acids, disrupting normal cellular functions.

- Metabolic Pathways : Its metabolic pathways include mercapturic acid formation, which can lead to the excretion of toxic metabolites .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene | C7H2Cl2F3NO2S | Different position of chlorine and nitro groups |

| 1-Bromo-3-trifluoromethylthio-5-nitrobenzene | C7H2BrF3NO2S | Bromine instead of chlorine alters reactivity |

| 1-Chloro-4-nitrobenzene | C6H4ClNO2 | Lacks trifluoromethylthio group; simpler structure |

This table illustrates how variations in substituent positions and types influence the biological activity and reactivity of these compounds.

Case Studies on Biological Activity

Several studies have explored the biological implications of nitroaromatic compounds:

- Antimicrobial Activity : Nitro-containing molecules have been shown to exhibit effective antimicrobial properties through mechanisms involving DNA damage and cell death .

- Toxicological Assessments : Research has indicated that exposure to similar compounds can lead to adverse health effects such as methaemoglobinaemia and renal toxicity. For instance, chronic exposure studies on related dichloronitrobenzenes have highlighted significant health risks associated with prolonged ingestion or skin contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.